molecular formula C12H7ClO B129862 5-Chloroacenaphthenone CAS No. 37568-51-7

5-Chloroacenaphthenone

Cat. No.: B129862
CAS No.: 37568-51-7
M. Wt: 202.63 g/mol
InChI Key: HWGYNKVSELKHQG-UHFFFAOYSA-N
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Description

5-Chloroacenaphthenone is a chemical compound that belongs to the family of acenaphthene derivatives. It is characterized by the presence of a chlorine atom attached to the acenaphthene structure. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The preparation of 5-Chloroacenaphthenone can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the acenaphthene ring .

Another method involves the use of triphosgene as a chlorination reagent. This approach is efficient and can be optimized for high yields by adjusting reaction conditions such as temperature, time, and solvent choice .

Chemical Reactions Analysis

5-Chloroacenaphthenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

5-Chloroacenaphthenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fluorescent dyes and pharmaceuticals.

    Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: In medical research, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloroacenaphthenone involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular processes and pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloroacenaphthenone can be compared with other acenaphthene derivatives, such as:

    Acenaphthenequinone: This compound is similar in structure but lacks the chlorine atom. It is used in the synthesis of heterocyclic compounds and has applications in photochemistry.

    5-Bromoacenaphthen-1-one: This derivative has a bromine atom instead of chlorine. It exhibits similar reactivity but may have different physical properties and applications.

    Acenaphthylene: This compound is an unsaturated derivative of acenaphthene and is used in the synthesis of various organic compounds, including polymers and dyes.

This compound is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

5-chloro-2H-acenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGYNKVSELKHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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